What is 5-Methoxy-2-(piperidin-2-YL)pyridine
What is 5-Methoxy-2-(piperidin-2-YL)pyridine
An In-depth Technical Guide to 5-Methoxy-2-(piperidin-2-YL)pyridine
This guide provides a comprehensive technical overview of 5-Methoxy-2-(piperidin-2-YL)pyridine, a heterocyclic compound with potential applications in drug discovery and development. While public domain data on this specific molecule is limited, this document synthesizes information on its chemical properties, proposes a viable synthetic route, and extrapolates a potential pharmacological profile based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Overview
5-Methoxy-2-(piperidin-2-YL)pyridine is a chemical entity featuring a pyridine ring substituted with a methoxy group and a piperidine ring. The piperidine and pyridine scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] The combination of these two heterocyclic systems in 5-Methoxy-2-(piperidin-2-YL)pyridine suggests a potential for diverse pharmacological activities.
The methoxy group can influence the compound's metabolic stability and receptor-binding affinity, while the piperidine moiety can impact its solubility, basicity, and interaction with biological targets.[3] The specific stereochemistry at the 2-position of the piperidine ring—(S) or (R)—will likely play a crucial role in its biological activity.[4][5] This guide will explore the knowns and the probable potential of this compound, providing a foundation for future research.
Chemical and Physical Properties
The fundamental properties of 5-Methoxy-2-(piperidin-2-YL)pyridine are summarized below. These are based on data from chemical suppliers and computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [4] |
| Molecular Weight | 192.26 g/mol | [4] |
| CAS Number | 1134621-21-8 ((S)-enantiomer) | [4] |
| CAS Number | 1134621-24-1 ((R)-enantiomer) | [5] |
| Topological Polar Surface Area (TPSA) | 34.15 Ų | [4] |
| LogP (calculated) | 1.9048 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Characterization
A common and effective method for the synthesis of piperidine derivatives is the hydrogenation of the corresponding pyridine precursor.[1] A proposed synthetic route for 5-Methoxy-2-(piperidin-2-YL)pyridine is outlined below.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 5-Methoxy-2-(piperidin-2-YL)pyridine.
Detailed Synthetic Protocol (Proposed)
Step 1: Synthesis of 2-(5-Methoxypyridin-2-yl)pyridine
-
To a solution of 2-bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, add pyridine-2-boronic acid (1.2 eq), a base such as sodium carbonate (2.0 eq), and a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(5-methoxypyridin-2-yl)pyridine.
Step 2: Hydrogenation to 5-Methoxy-2-(piperidin-2-YL)pyridine
-
Dissolve 2-(5-methoxypyridin-2-yl)pyridine (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst, 0.1 eq) or rhodium on carbon.
-
Place the reaction mixture in a high-pressure vessel (autoclave).
-
Pressurize the vessel with hydrogen gas (50-500 psi) and stir at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or crystallization to yield 5-Methoxy-2-(piperidin-2-YL)pyridine as a racemic mixture.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Chiral HPLC: To separate and analyze the enantiomers if a chiral separation is performed.
Potential Pharmacological Profile
| Compound Class/Example | Biological Target/Activity | Potential Therapeutic Area | Reference |
| Piperidine Derivatives | Various, including GPCRs, ion channels, and enzymes | CNS disorders, cancer, infectious diseases | [1][2] |
| MK-6096 | Dual Orexin Receptor Antagonist | Insomnia | [6] |
| Methoxy-Pyridine Derivatives | Tubulin polymerization inhibitors, anticancer agents | Cancer | [7] |
| Piperidine-containing compounds | Histamine H3 and Sigma-1 receptor antagonists | Neuropathic pain | [8] |
| 5-Methoxytryptamines | Serotonin Receptors (5-HT1A, 5-HT2A) | Neuropsychiatric disorders | [9][10] |
| Piperidine Derivatives | α-glucosidase and α-amylase inhibitors | Diabetes | [11] |
Based on these examples, 5-Methoxy-2-(piperidin-2-YL)pyridine could be investigated for its activity in several areas, most notably as a modulator of central nervous system targets such as orexin or serotonin receptors.
Potential Mechanism of Action: Orexin Receptor Antagonism
The orexin system is a key regulator of wakefulness.[6] Antagonism of orexin receptors (OX1R and OX2R) is a clinically validated mechanism for the treatment of insomnia. Several potent orexin antagonists feature a piperidine core.
Caption: Hypothesized mechanism of action via orexin receptor antagonism.
Experimental Protocols
In Vitro Assay: Orexin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the orexin-1 receptor (OX1R).
-
Materials:
-
HEK293 cells stably expressing human OX1R.
-
Radioligand: [¹²⁵I]-Orexin-A.
-
Test compound: 5-Methoxy-2-(piperidin-2-YL)pyridine.
-
Non-specific binding control: Unlabeled Orexin-A.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well plates and filtration apparatus.
-
-
Procedure:
-
Prepare cell membranes from HEK293-hOX1R cells.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (e.g., its Kd value).
-
For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and a high concentration of unlabeled Orexin-A.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
In Vitro Assay: MTT Cytotoxicity Assay
This protocol assesses the general cytotoxicity of the compound against a cancer cell line (e.g., HeLa).
-
Materials:
-
HeLa cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[12]
-
Safety and Toxicology
No specific safety data for 5-Methoxy-2-(piperidin-2-YL)pyridine is available. However, based on the general properties of pyridine and piperidine derivatives, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]
-
Health Hazards: Pyridine derivatives can be hazardous in case of skin contact, eye contact, ingestion, or inhalation.[15] They may cause irritation and can be toxic to the liver, kidneys, and central nervous system.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13]
Always consult the Safety Data Sheet (SDS) for any chemical before use.
Future Directions
The therapeutic potential of 5-Methoxy-2-(piperidin-2-YL)pyridine remains to be elucidated. Future research should focus on:
-
Definitive Synthesis and Chiral Separation: Developing a robust and scalable synthetic route and separating the (S) and (R) enantiomers.
-
In Vitro Pharmacological Profiling: Screening the compound against a broad panel of CNS targets, including orexin, serotonin, and histamine receptors, to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features required for biological activity.
-
In Vivo Efficacy Studies: If potent in vitro activity is identified, progressing the compound into relevant animal models to assess its efficacy and pharmacokinetic properties.
The structural alerts within 5-Methoxy-2-(piperidin-2-YL)pyridine suggest it is a promising starting point for a medicinal chemistry campaign, particularly in the area of neuroscience.
References
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PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxy-2-(piperidin-4-yloxy)pyridine. Retrieved from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
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Nanyang Technological University. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]
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UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]
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PubMed. (2012, March 5). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. Retrieved from [Link]
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MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
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Chem-Impex. (n.d.). 5-Methoxy-2-methylpyridine. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Retrieved from [Link]
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PubMed. (2024, May 8). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Retrieved from [Link]
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Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
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ResearchGate. (2026, January 22). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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